Cas no 1156893-86-5 (3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline)

3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-methanamine, N-(3-iodophenyl)-3-methyl-
- 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline
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- インチ: 1S/C11H12IN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15)
- InChIKey: XHEVHUULMDTZBH-UHFFFAOYSA-N
- SMILES: N1C=C(CNC2=CC=CC(I)=C2)C(C)=N1
3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-250mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 250mg |
¥25185.00 | 2024-08-09 | |
Enamine | EN300-166690-1.0g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-166690-10.0g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 10g |
$4360.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-100mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 100mg |
¥20872.00 | 2024-08-09 | |
Enamine | EN300-166690-5000mg |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 5000mg |
$2235.0 | 2023-09-21 | ||
Enamine | EN300-166690-100mg |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 100mg |
$678.0 | 2023-09-21 | ||
Enamine | EN300-166690-5.0g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 5g |
$2940.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-500mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 500mg |
¥26298.00 | 2024-08-09 | |
Enamine | EN300-166690-0.25g |
3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |
1156893-86-5 | 0.25g |
$933.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-50mg |
3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |
1156893-86-5 | 95% | 50mg |
¥18376.00 | 2024-08-09 |
3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylanilineに関する追加情報
Professional Introduction to Compound with CAS No. 1156893-86-5 and Product Name: 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline
The compound with the CAS number 1156893-86-5 and the product name 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of an iodine substituent and a pyrazole ring system imparts distinct reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, particularly those incorporating pyrazole moieties. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline, is no exception. Its structural features suggest potential interactions with various biological targets, which has sparked interest among researchers aiming to develop novel therapeutic agents.
The iodine atom in the molecule serves as a key functional group, facilitating various chemical transformations such as cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the synthesis of biologically active compounds. The pyrazole ring system further enhances the compound's versatility by providing a rigid framework that can be easily modified through substitution at different positions. This allows for the exploration of structure-activity relationships (SAR), enabling researchers to optimize the molecule's pharmacological properties.
Recent studies have highlighted the importance of 3-methyl-1H-pyrazol-4-yl groups in medicinal chemistry. These groups have been shown to improve solubility, enhance binding affinity to biological targets, and modulate metabolic stability. The methylaniline moiety contributes additional functionality, enabling further derivatization and fine-tuning of the compound's characteristics. Such structural elements are often critical in achieving high efficacy and selectivity in drug candidates.
The synthesis of 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been instrumental in constructing the desired molecular framework efficiently. These techniques not only streamline the synthetic process but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
Beyond its synthetic significance, this compound has shown promise in preliminary biological evaluations. Researchers have been investigating its potential as a lead compound for various therapeutic applications. For instance, its ability to interact with specific enzymes or receptors has been explored in the context of developing treatments for neurological disorders and chronic inflammatory conditions. The pyrazole moiety's interaction with biological targets is particularly noteworthy, as it can modulate signaling pathways involved in disease progression.
The iodine substituent also opens up possibilities for further functionalization through metal-catalyzed reactions. These reactions can be tailored to introduce diverse pharmacophores or improve pharmacokinetic profiles. For example, Suzuki-Miyaura cross-coupling reactions have been utilized to attach aryl or heteroaryl groups to the iodine-bearing carbon, expanding the compound's chemical space for exploration.
In conclusion, 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of functional groups and reactive sites makes it a versatile scaffold for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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